molecular formula C16H9N3 B149228 1-Azidopyrene CAS No. 36171-39-8

1-Azidopyrene

Cat. No. B149228
CAS RN: 36171-39-8
M. Wt: 243.26 g/mol
InChI Key: BMNGOGRNWBJJKB-UHFFFAOYSA-N
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Description

1-Azidopyrene, also known as 1-AP, is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon . It has a molecular formula of C16H9N3 and an average mass of 243.263 Da . It is a hydrophobic photolabile probe .


Molecular Structure Analysis

1-Azidopyrene has a molecular formula of C16H9N3 . The ground state of 1-Azidopyrene is a triplet and the fine structure constant, D, is equal to 0.73 cm−1 .


Chemical Reactions Analysis

1-Nitrenopyrene (Py-N) is produced by the photo-decomposition of 1-azidopyrene (Py-N3) in the benzene solution at 77°K and at room temperature . At room temperature, 1-nitrenopyrene is found to be converted easily into 1,1′-trans-azopyrene (trans-Py-N=N–Py) in the oxygen-free benzene solution and into 1-nitropyrene (Py-NO2) in addition to Py-N=N-Py in the oxygen-containing benzene solution .


Physical And Chemical Properties Analysis

1-Azidopyrene has a molecular formula of C16H9N3 and an average mass of 243.263 Da . It is a hydrophobic photolabile probe .

Scientific Research Applications

1. Photoaffinity Labeling and Protein Purification

1-Azidopyrene has been utilized in the field of biochemistry for the purification of binding proteins, specifically in the study of the polycyclic aromatic hydrocarbon carcinogen benzo[a]pyrene (B[a]P). It acts as a photoaffinity labeling agent, aiding in identifying and isolating proteins during purification. In one study, 1-Azidopyrene competitively inhibited the binding of [3H]B[a]P, allowing for the identification and isolation of a specific protein from mouse liver with a molecular weight of 29,000 daltons (Collins & Marletta, 1986).

2. Studying Photochemical Decomposition

The photochemical properties of 1-Azidopyrene have been a subject of interest in chemical research. In a study exploring the photo-decomposition of 1-Azidopyrene in benzene solution, it was discovered that at low temperatures, 1-Nitrenopyrene, a decomposition product, was stable and could be analyzed via its electronic absorption and ESR spectra. This research provided insights into the nature of 1-Nitrenopyrene and its decay processes (Yamaoka, Kashiwagi, & Nagakura, 1972).

3. Exploring Antimutagenic Properties

In pharmacognosy, the antimutagenic potential of certain substances against nitro-polycyclic aromatic hydrocarbons like 1-nitropyrene has been investigated. For instance, a study on Harpagophytum procumbens highlighted its potential in reducing the mutagenicity of 1-Nitropyrene. This research contributes to the understanding of natural compounds in combating environmental pollutants (Manon et al., 2015).

properties

IUPAC Name

1-azidopyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3/c17-19-18-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNGOGRNWBJJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189737
Record name Azidopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azidopyrene

CAS RN

36171-39-8
Record name Azidopyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036171398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azidopyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
T Yamaoka, H Kashiwagi, S Nagakura - Bulletin of the Chemical …, 1972 - journal.csj.jp
1-Nitrenopyrene (Py-N) was produced by the photo-decomposition of 1-azidopyrene (Py-N 3 ) in the benzene solution at 77K and at room temperature. At 77K, Py-N was found to be …
Number of citations: 37 www.journal.csj.jp
DP Smith, MR Kilbourn, JH McDowell… - Biochemistry, 1981 - ACS Publications
… The absorptionmaximum of 1-azidopyrene is in the visible region (357 nm) and can be easily photolyzed with visible light under conditions which do not damage membrane components…
Number of citations: 16 pubs.acs.org
S Collins, MA Marletta - Biochemistry, 1986 - ACS Publications
… The photolabile compound 1-azidopyrene was developed as a photoaffinity labelingagent to identify the protein during its purification. Azidopyrene was found to be a competitive …
Number of citations: 18 pubs.acs.org
M Sumitani, S Nagakura, K Yoshihara - Bulletin of the Chemical …, 1976 - journal.csj.jp
… 1-Azidopyrene") was purified with alumina column chromatography under red light. The effect of oxygen on the reaction was carefully investigated. We observed no oxygen effect on the …
Number of citations: 47 www.journal.csj.jp
JN Brantley, KM Wiggins, CW Bielawski - Science, 2011 - science.org
… 96 polymer upon reaction with 1-azidopyrene (blue) compared … -vis) spectrum; thus, 1-azidopyrene was chosen to selectively … in CH 3 CN, and 1-azidopyrene was cycloadded to the free …
Number of citations: 217 www.science.org
M Kalafatis, MD Rand, KG Mann - Biochemistry, 1994 - ACS Publications
… with 1-Azidopyrene. In order to test the lipid binding protein specificity of 1-azidopyrene, we … Lane 1, 1-azidopyrene in the presence of phospholipid vesicles composed of 75% PC and …
Number of citations: 69 pubs.acs.org
D Nieva-Gomez, RB Gennis - Proceedings of the National …, 1977 - National Acad Sciences
… In addition, a photoreactive probe, 1-azidopyrene, has been used to confirm the conclusion that there is a reversible change in the affinity of the cells for hydrophobic molecules as the …
Number of citations: 49 www.pnas.org
D Wild, A Dirr, I Fasshauer, D Henschler - Carcinogenesis, 1989 - academic.oup.com
… Calf thymus DNA (1 mg/6 ml 0.01 x SSQ was adducted by NUV irradiation for 2 min in presence of 50 /iM 1-azidopyrene or 80 /iM azido-IQ. DNA was digested and digests were post-…
Number of citations: 36 academic.oup.com
D Wild - Environmental Health Perspectives, 1990 - ehp.niehs.nih.gov
… Increasing activity was found in the order 1-azidonaphthalene < 2-azidonaphthalene < 4-azidodiphenyl < 4,4'-diazidodiphenyl < 2-azidofluorene < 6-azidochrysene < 1-azidopyrene; …
Number of citations: 21 ehp.niehs.nih.gov
T Tsunoda, T Yamaoka, Y Osabe, Y Hata - 1976 - pascal-francis.inist.fr
PHOTOCURING OF PHENOL RESIN BY 1-AZIDOPYRENE … PHOTOCURING OF PHENOL RESIN BY 1-AZIDOPYRENE …
Number of citations: 18 pascal-francis.inist.fr

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